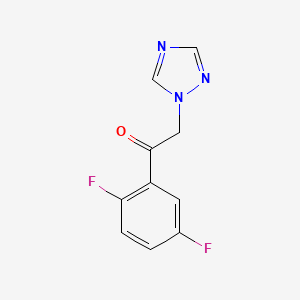

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-7-1-2-9(12)8(3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSGXZUZAJOVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CN2C=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

CAS Number: 1157938-97-0

This technical guide provides a comprehensive overview of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its critical role in the synthesis of advanced antifungal agents.

Core Compound Identification and Properties

This compound is a specialized organic building block primarily utilized in the synthesis of complex pharmaceutical molecules.[1] Its structure, incorporating a difluorinated phenyl ring and a triazole moiety, is instrumental in creating active pharmaceutical ingredients (APIs) with enhanced stability, bioavailability, and specific biological target interactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1157938-97-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇F₂N₃O | [5] |

| Molecular Weight | 223.18 g/mol (Calculated) | |

| Appearance | White to yellow solid | [1][3][5] |

| Melting Point | 124–126°C | [5] |

| Storage | 2-8°C, in a dry, well-ventilated place | [1][3] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a nucleophilic substitution. This pathway is chosen for its efficiency and the ready availability of starting materials.

Step 1: Friedel-Crafts Acylation The synthesis initiates with the reaction of 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces the chloroacetyl group onto the difluorobenzene ring to form 2-chloro-1-(2,5-difluorophenyl)ethanone. The 2,5- substitution pattern is a critical determinant for the final product's structure.

Step 2: Nucleophilic Substitution The resulting α-haloketone is then reacted with 1H-1,2,4-triazole. In this step, a nitrogen atom from the triazole ring acts as a nucleophile, displacing the chloride ion from the chloroacetyl intermediate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base to facilitate the reaction, yielding the final product.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for related isomers.[5]

Materials:

-

2-chloro-1-(2,5-difluorophenyl)ethanone

-

1H-1,2,4-triazole

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

Procedure:

-

To a solution of 2-chloro-1-(2,5-difluorophenyl)ethanone (1.0 eq) in acetone (10 mL/g), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a carbonate base is critical as it is strong enough to deprotonate the triazole for the nucleophilic attack but mild enough to prevent side reactions.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a yellow solid.[5]

-

Dry the product under vacuum at 40-50°C.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures that the material meets the stringent requirements for use in pharmaceutical development.

-

¹H-NMR Spectroscopy: Confirms the molecular structure. The spectrum for this compound in CDCl₃ shows characteristic peaks: a singlet for the two methylene protons (CH₂) around δ 5.61, multiplets for the three aromatic protons of the difluorophenyl ring between δ 7.21-7.36, and two singlets for the two distinct triazole protons at δ 8.02 and δ 8.22.[5] The integration of these peaks validates the proton count in each part of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental formula. For C₁₀H₇F₂N₃O, the expected monoisotopic mass [M]⁺ is 224.0557 m/z; experimental findings are typically within 5 ppm of this value.[5]

-

Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band around 1707 cm⁻¹ is characteristic of the ketone (C=O) carbonyl stretch, while bands in the 1620-1400 cm⁻¹ region correspond to the aromatic C=C and C-N stretching vibrations.[5]

-

Melting Point Analysis: A sharp and defined melting point range (124–126°C) is a strong indicator of high purity.[5]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method with UV detection is standard for quantifying the main peak and detecting any process-related impurities.

Applications in Pharmaceutical Research and Development

The primary significance of this compound lies in its role as a crucial building block for synthesizing advanced triazole antifungal agents.[1][3]

-

Intermediate for Antifungal APIs: This molecule serves as a key precursor in the multi-step synthesis of potent antifungal drugs. The triazole ring is a well-established pharmacophore that inhibits fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.

-

Isavuconazole Related Compound: It is identified as a related compound to Isavuconazole, a broad-spectrum triazole antifungal agent.[4] This implies its use in the synthesis pathway or its potential presence as a process-related impurity that must be monitored and controlled.

-

Impurity in Voriconazole Synthesis: Research has also demonstrated the synthesis of this compound as a positional isomer of the key raw material used in the manufacturing of Voriconazole.[5] In this context, its synthesis and characterization are vital for developing analytical methods to ensure the quality and purity of the final Voriconazole API.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated location away from incompatible materials.[1][3][6]

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. Ethanone, 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- this compound,this compound | 1157938-97-0 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. theclinivex.com [theclinivex.com]

- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Properties of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Key Intermediate in Antifungal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a critical intermediate in the synthesis of potent triazole antifungal agents, notably Isavuconazole. Due to the limited availability of extensive experimental data for this specific compound, this document integrates known experimental values with robust, computationally predicted data for key parameters such as pKa and logP. Furthermore, this guide details the underlying scientific principles and methodologies for the experimental determination of these properties, offering a self-validating framework for researchers. By bridging the gap between theoretical and practical considerations, this whitepaper serves as an essential resource for scientists engaged in the development and characterization of novel antifungal therapeutics.

Introduction: The Significance of a Precursor

This compound (CAS Number: 1157938-97-0) is a heterocyclic ketone that has emerged as a pivotal building block in the synthesis of next-generation triazole antifungal drugs. Its structure, featuring a difluorinated phenyl ring and a triazole moiety, is instrumental in forming the core of pharmacologically active agents that target fungal pathogens. Specifically, it is a recognized key intermediate in the manufacturing of Isavuconazole, a broad-spectrum antifungal medication.[1][2]

The physicochemical properties of a synthetic intermediate like this compound are of paramount importance. They not only influence the efficiency and scalability of the synthetic route to the final active pharmaceutical ingredient (API) but also impact the impurity profile of the drug substance. A thorough understanding of these properties is therefore crucial for process optimization, quality control, and regulatory compliance in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

This guide is structured to provide both foundational knowledge and practical insights into the key physicochemical attributes of this important molecule.

Chemical Identity and Structure

The unambiguous identification of this compound is the cornerstone of any rigorous scientific investigation. Its molecular structure and fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1157938-97-0 | [7] |

| Molecular Formula | C₁₀H₇F₂N₃O | [2] |

| Molecular Weight | 223.18 g/mol | [2] |

| Appearance | White to yellow solid | - |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | - |

| InChI Key | Not readily available | - |

Structural Elucidation: The identity of the compound has been confirmed through spectroscopic methods. A patent describing its synthesis reports the following 1H Nuclear Magnetic Resonance (NMR) data:

-

¹H NMR (CDCl₃, δ, ppm): 9.05 (1H, s, aromatic ring hydrogen), 8.35 (1H, s, aromatic ring hydrogen), 8.05 (2H, m, aromatic ring hydrogen), 7.95 (1H, s, aromatic ring hydrogen), 5.25 (2H, s, CH₂)[8]

This spectral data is consistent with the assigned chemical structure, confirming the connectivity of the difluorophenyl and triazolyl moieties through an ethanone linker.

Key Physicochemical Parameters

The following sections delve into the critical physicochemical properties of this compound. Where experimental data is not available, scientifically validated computational predictions are provided, along with detailed experimental protocols for their determination.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The 1,2,4-triazole ring system imparts weak basicity to the molecule.

Predicted pKa Values:

Due to the absence of published experimental pKa data for this specific molecule, computational prediction methods are employed. ACD/Percepta, a widely recognized tool for pKa prediction, provides valuable estimates based on a large database of experimental values and advanced algorithms.[9][10][11][12][13]

| Ionization Center | Predicted pKa |

| Most Basic (Triazole Nitrogen) | ~ 2.0 - 3.0 |

Disclaimer: This is a predicted value and should be confirmed by experimental determination.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[14][15][16][17]

Figure 1: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

Co-solvent System: For compounds with limited aqueous solubility, a co-solvent system like methanol/water is often necessary to achieve a sufficient concentration for accurate measurement. The pKa is then determined at several co-solvent ratios and extrapolated to 0% organic solvent to estimate the aqueous pKa.[18]

-

Inert Atmosphere: Purging the solution with nitrogen is crucial to remove dissolved carbon dioxide, which can react with the basic titrant and introduce errors in the determination of pKa values in the neutral to basic range.[14]

-

Constant Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, minimizes changes in activity coefficients during the titration, leading to more accurate and reproducible results.[14]

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Predicted logP Value:

Computational tools like Molinspiration provide reliable logP predictions based on group contributions and a large training set of molecules.[7][19][20][21][22]

| Parameter | Predicted Value |

| miLogP | ~ 1.5 - 2.5 |

Disclaimer: This is a predicted value and should be confirmed by experimental determination.

Experimental Protocol for logP Determination (Shake-Flask Method):

The shake-flask method is the "gold standard" for experimental logP determination.[1][23][24][25][26]

Figure 2: Standard shake-flask method for logP determination.

Causality Behind Experimental Choices:

-

Mutual Saturation of Phases: Pre-saturating the n-octanol with water and the water with n-octanol is critical to prevent volume changes during the partitioning experiment, which would lead to inaccurate concentration measurements.[24]

-

Choice of Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for quantification due to its sensitivity, specificity, and ability to separate the compound of interest from any potential impurities.[26]

-

pH Control: For ionizable compounds, the distribution coefficient (logD) is pH-dependent. Therefore, the aqueous phase is buffered, typically to a physiological pH of 7.4, to ensure reproducible measurements.

Melting Point and Thermal Stability

The melting point is a fundamental physical property that provides an indication of purity. Thermal stability is crucial for understanding potential degradation pathways during synthesis, purification, and storage.

Experimental Data:

| Property | Value | Source |

| Melting Point | 124–126°C | [27] |

Experimental Protocol for Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing the thermal properties of materials.[8][27][28][29][30]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to precisely determine the melting point (as the peak of the endothermic transition) and other thermal events like glass transitions or polymorphic transformations.[8][28][29][30]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which degradation occurs.[31][32][33][34][35]

Figure 3: Combined workflow for DSC and TGA analysis.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Conducting both DSC and TGA under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the observation of the true melting and decomposition behavior of the compound itself.

-

Heating Rate: A controlled, linear heating rate (e.g., 10°C/min) is essential for obtaining sharp, reproducible thermal events. Faster rates can lead to a shift in the observed transition temperatures.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state can significantly impact properties such as solubility, dissolution rate, and stability.

Experimental Data:

No public crystal structure data is currently available for this compound.

Experimental Protocol for Crystal Structure Determination (Single-Crystal X-ray Diffraction):

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule at the atomic level.[2][36][37][38][39]

Figure 4: General workflow for single-crystal X-ray diffraction.

Causality Behind Experimental Choices:

-

Crystal Quality: The ability to obtain a high-resolution crystal structure is entirely dependent on the quality of the single crystal. A well-ordered, single-domain crystal is required to produce sharp diffraction spots.[39]

-

Data Collection Strategy: A full sphere of diffraction data is collected to ensure that all unique reflections are measured, which is necessary for accurate structure solution and refinement.[39]

Conclusion and Future Perspectives

This compound is a molecule of significant interest in medicinal chemistry due to its role as a key precursor to advanced antifungal agents. This guide has synthesized the available experimental data with robust computational predictions to provide a comprehensive profile of its essential physicochemical properties. While a foundational understanding has been established, further experimental validation of the predicted pKa and logP values is warranted. Moreover, the determination of its single-crystal X-ray structure would provide invaluable insights into its solid-state properties and intermolecular interactions. The protocols and theoretical background provided herein offer a clear roadmap for researchers to undertake these investigations, ultimately contributing to the more efficient and controlled synthesis of life-saving antifungal drugs.

References

- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 6. database.ich.org [database.ich.org]

- 7. scispace.com [scispace.com]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. youtube.com [youtube.com]

- 13. acdlabs.com [acdlabs.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 20. Molinspiration Cheminformatics [molinspiration.com]

- 21. Molinspiration Property Calculation Services FAQ [molinspiration.com]

- 22. Property Calculation, Molecular Database Search [molinspiration.com]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Shake Flask LogD | Domainex [domainex.co.uk]

- 27. Differential scanning calorimetry [cureffi.org]

- 28. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]

- 31. veeprho.com [veeprho.com]

- 32. aurigaresearch.com [aurigaresearch.com]

- 33. improvedpharma.com [improvedpharma.com]

- 34. epfl.ch [epfl.ch]

- 35. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 36. excillum.com [excillum.com]

- 37. rigaku.com [rigaku.com]

- 38. diamond.ac.uk [diamond.ac.uk]

- 39. benchchem.com [benchchem.com]

1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone structural analysis

An In-depth Technical Guide to the Structural Analysis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Foreword

The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development. The identity, purity, and structural integrity of each component in a synthetic pathway directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a key intermediate in the synthesis of advanced triazole antifungal agents like Isavuconazole.[1] This document is designed for researchers and drug development professionals, offering not just methodologies, but the underlying scientific rationale to empower confident and accurate structural analysis.

Introduction: Compound Significance and Analytical Strategy

This compound is a heterocyclic ketone whose precise molecular architecture is critical for its role as a synthetic precursor. The difluorinated phenyl ring and the N-substituted triazole moiety are common pharmacophores, but their specific arrangement dictates the reactivity and ultimate stereochemistry of the final drug product. An incorrect isomeric form or the presence of structural impurities can lead to failed syntheses or altered pharmacological profiles.

Therefore, a holistic analytical strategy is required, integrating data from multiple orthogonal techniques. No single method is sufficient; instead, we build a self-validating dossier of evidence where each result corroborates the others. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography in building an unassailable structural proof.

Caption: The integrated workflow for structural validation.

Foundational Data: Physicochemical Properties

Before embarking on spectroscopic analysis, a summary of the compound's basic physical properties provides context for experimental design, such as solvent selection and sample preparation.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₇F₂N₃O | [2] |

| Molecular Weight | 239.18 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 124–126 °C | [2] |

| Solubility | Soluble in Methanol, Dichloromethane, Chloroform, DMSO | [3][4] |

Table 1: Key physicochemical properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. A suite of 1D and 2D experiments provides a complete picture of the proton and carbon environments and their relationships.

Causality in Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve the compound and its relatively simple residual solvent signal.[4] For certain 2D experiments or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, though its higher boiling point makes sample recovery more challenging.[4] The solvent can influence chemical shifts through analyte-solvent interactions, particularly with the triazole protons.[5][6][7]

One-Dimensional NMR: ¹H and ¹³C Spectra

¹H NMR Analysis: Provides a map of all proton environments.

-

Experimental Protocol: ¹H NMR

-

Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

-

Acquisition: Use a spectrometer of ≥400 MHz. Acquire data with a 30° pulse angle, a relaxation delay of 1-2 seconds, and sufficient scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for key signals.

-

Processing: Calibrate the spectrum using the residual CHCl₃ signal at δ 7.26 ppm.

-

-

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 8.22 | Singlet | 1H | Triazole C5-H | [2] |

| 8.02 | Singlet | 1H | Triazole C3-H | [2] |

| 7.33–7.36 | Multiplet | 2H | Aromatic C3-H, C4-H | [2] |

| 7.21–7.24 | Multiplet | 1H | Aromatic C6-H | [2] |

| 5.61 | Singlet | 2H | Methylene (-CH₂-) | [2] |

Table 2: Experimental ¹H NMR data.

¹³C NMR Analysis: Identifies all unique carbon environments.

-

Experimental Protocol: ¹³C NMR

-

Preparation: Use the same sample as the ¹H NMR experiment.

-

Acquisition: On the same spectrometer, acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

-

-

Predicted ¹³C NMR Data: (Note: As specific literature data for the 2,5-difluoro isomer is unavailable, these shifts are predicted based on data for analogous triazole ethanone structures and established substituent effects.)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188-192 | C=O (Ketone) | Typical range for α-heteroatom substituted ketones. |

| ~160 (dd) | Aromatic C-F | Large ¹JCF coupling constant. |

| ~158 (dd) | Aromatic C-F | Large ¹JCF coupling constant. |

| ~152 | Triazole C5 | Characteristic chemical shift for this triazole carbon. |

| ~144 | Triazole C3 | Characteristic chemical shift for this triazole carbon. |

| ~125-118 (m) | Aromatic C-H & C-C=O | Complex region with C-F couplings. |

| ~54 | -CH₂- | Aliphatic carbon adjacent to triazole nitrogen and carbonyl. |

Table 3: Predicted ¹³C NMR chemical shifts and their justification.

Two-Dimensional NMR: Confirming Connectivity

2D NMR experiments are non-negotiable for unambiguous assignment. They correlate signals to reveal through-bond connectivity.

-

Experimental Protocol: 2D NMR

-

COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) pulse sequence. This reveals ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Use a phase-sensitive gradient-edited pulse sequence to show direct, one-bond ¹H-¹³C correlations. This definitively links each proton to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting molecular fragments. Set the long-range coupling delay (e.g., to optimize for J=8 Hz) to observe correlations between protons and carbons that are 2-3 bonds away.[8][9] This is how quaternary carbons and carbonyls are assigned.

-

Caption: The logical flow of NMR experiments for full assignment.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Causality in Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, making it ideal for accurate mass determination.

-

Experimental Protocol: ESI-HRMS

-

Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Acquisition: Infuse the sample into an ESI source coupled to a high-resolution analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

-

Analysis: Compare the measured m/z of the most abundant isotopic peak of the [M+H]⁺ ion to the theoretically calculated mass. The mass error should be less than 5 ppm.

-

-

Expected HRMS Data:

| Ion Formula | Ion Type | Calculated m/z | Observed m/z | Source |

| [C₁₀H₈F₂N₃O]⁺ | [M+H]⁺ | 240.0630 | ~240.063x | [2] |

Table 4: High-resolution mass spectrometry data for molecular formula confirmation.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the precursor ion (m/z 240.06), structural information can be gleaned. The fragmentation of 1,2,4-triazoles can be complex but often involves characteristic losses.[10] Expected fragmentation would include cleavage at the C-C bond between the carbonyl and methylene groups, and potential cleavages of the triazole ring.[2][10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.

Causality in Sampling Technique: Attenuated Total Reflectance (ATR) is the ideal sampling method for a solid powder. It requires minimal sample preparation, is non-destructive, and ensures excellent data quality by maximizing contact between the sample and the IR beam.

-

Experimental Protocol: ATR-FTIR

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure firm, uniform contact.[11]

-

Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

-

-

Expected FTIR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

| 3055 | C-H Stretch | Aromatic & Triazole | [2] |

| 1707 | C=O Stretch | Ketone | [2] |

| 1621, 1513 | C=C Stretch | Aromatic Ring | [2] |

| 1258 | C-F Stretch | Aryl-Fluoride | [2] |

Table 5: Key experimental FTIR absorption bands.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and the conformation in the solid state. This technique is considered the gold standard for structural determination in pharmaceutical development.[12][13][14]

-

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystallization: This is the most critical and often rate-limiting step.[12] It involves slowly growing a single, defect-free crystal from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, or solvent layering.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is rotated in a stream of X-rays, and the resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final molecular structure.

-

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural elucidation of this compound is a case study in the necessity of a multi-pronged analytical approach. HRMS confirms the correct molecular formula. FTIR validates the presence of the key ketone, aromatic, and C-F functional groups. A full suite of 1D and 2D NMR experiments meticulously pieces together the molecular skeleton, assigning every proton and carbon and confirming the precise connectivity between the difluorophenyl ring, the ethanone linker, and the triazole moiety. Finally, single-crystal X-ray diffraction provides the definitive, three-dimensional confirmation of this structure. Together, these self-validating datasets provide the high-integrity structural proof required for advancing this critical intermediate in the pharmaceutical pipeline.

References

- 1. theclinivex.com [theclinivex.com]

- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]

- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. epfl.ch [epfl.ch]

- 10. benchchem.com [benchchem.com]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 12. veranova.com [veranova.com]

- 13. resources.rigaku.com [resources.rigaku.com]

- 14. researchgate.net [researchgate.net]

spectroscopic data of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for This compound , a key heterocyclic building block in medicinal chemistry. With the CAS Number 1157938-97-0, this compound serves as a critical intermediate in the synthesis of advanced antifungal agents, including as a related compound to the triazole antifungal drug Isavuconazole.[1][2][3] Its molecular architecture, which combines a difluorinated phenyl ring with a reactive triazole-substituted ethanone moiety, is of significant interest to researchers in drug discovery and development.[4]

This document is structured to provide not just raw data, but a detailed interpretation grounded in fundamental spectroscopic principles. We will explore the synthesis, the rationale behind the expected spectral features, and the experimental protocols necessary to obtain high-fidelity data, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is a thorough understanding of the molecule's physical and structural characteristics. These properties dictate the compound's behavior in both chemical reactions and analytical instrumentation.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of the title compound, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1157938-97-0 | [1][5] |

| Molecular Formula | C₁₀H₇F₂N₃O | [3] |

| Molecular Weight | 223.18 g/mol | [3] |

| Appearance | White to yellow solid | [1][4] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C | [1][4] |

Synthesis Pathway and Rationale

Understanding the synthesis of a compound provides context for potential impurities and validates the final structure. A common and efficient method for synthesizing α-triazolyl ketones is through the nucleophilic substitution of an α-haloketone with 1H-1,2,4-triazole.

Proposed Synthetic Workflow

The synthesis proceeds via the reaction of 2-bromo-1-(2,5-difluorophenyl)ethanone with 1H-1,2,4-triazole in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile (ACN). The triazole nitrogen acts as a nucleophile, displacing the bromide to form the final product.

Caption: Proposed synthesis workflow for the title compound.

Spectroscopic Data Interpretation

The synergy of multiple spectroscopic techniques provides an unambiguous confirmation of a molecule's structure. Here, we detail the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted spectrum of the title compound in a solvent like DMSO-d₆ would exhibit three distinct regions.

-

Triazole Protons (8.0-9.0 ppm): Two sharp singlets are expected for the two non-equivalent protons on the triazole ring. The proton at the C5 position (adjacent to two nitrogens) is typically the most deshielded, appearing further downfield (e.g., ~8.7 ppm), while the C3 proton appears slightly upfield (e.g., ~8.1 ppm).

-

Methylene Protons (~6.0 ppm): A sharp singlet corresponding to the two equivalent protons of the methylene (-CH₂-) group is anticipated. Its significant downfield shift is due to the strong deshielding effects of the adjacent carbonyl group (C=O) and the electronegative triazole ring.

-

Aromatic Protons (7.4-7.8 ppm): The 2,5-difluorophenyl ring will show a complex multiplet pattern for its three protons. The fluorine atoms introduce complex splitting (coupling) with adjacent protons (³JHF) and even protons further away (⁴JHF). The signals will appear as overlapping multiplets in this region, requiring higher field strength or simulation for full resolution.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR identifies the chemical environment of each carbon atom. Due to the presence of fluorine, carbon signals for the phenyl ring will appear as doublets due to carbon-fluorine coupling (¹JCF, ²JCF).

| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~190-195 | Characteristic chemical shift for a ketone carbonyl conjugated with an aromatic ring. |

| Triazole (C3-H) | ~151 | Deshielded due to attachment to two electronegative nitrogen atoms. |

| Triazole (C5-H) | ~145 | Slightly less deshielded than C3. |

| Aromatic (C-F) | ~155-160 (d, ¹JCF ≈ 250 Hz) | Direct attachment to fluorine causes a large downfield shift and a large one-bond C-F coupling constant. Two distinct signals are expected for C2 and C5. |

| Aromatic (C-CO) | ~125 (dd) | The ipso-carbon attached to the carbonyl group, split by two different fluorine atoms. |

| Aromatic (C-H) | ~115-120 (m) | Shielded by the electron-withdrawing fluorine atoms and showing complex C-F and C-H couplings. |

| Methylene (-CH₂-) | ~55-60 | Positioned between two electron-withdrawing groups (carbonyl and triazole), resulting in a downfield shift. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Using Electron Ionization (EI), the following key fragments would be expected.

-

Molecular Ion [M]⁺•: A prominent peak at m/z 223 , corresponding to the exact molecular weight of the compound.

-

Key Fragment [M - C₂H₂N₃]⁺•: A peak at m/z 155 , resulting from the characteristic cleavage of the triazole group (loss of 68 Da). This fragment corresponds to the [F₂C₆H₃CO-CH₂]⁺ ion.

-

Key Fragment [F₂C₆H₃CO]⁺: A strong peak at m/z 141 , representing the 2,5-difluorobenzoyl cation. This is often a very stable and abundant fragment for such structures.

-

Key Fragment [F₂C₆H₃]⁺: A peak at m/z 113 , from the loss of the carbonyl group (CO) from the m/z 141 fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is expected to be consistent with the compound's structure, showing characteristic absorption bands.[1][4]

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3050-3150 | Stretching |

| C=O (Ketone) | 1690-1710 | Stretching (Strong) |

| C=N & C=C (Aromatic/Triazole) | 1450-1600 | Ring Stretching (Multiple bands) |

| C-F (Aryl Fluoride) | 1200-1280 | Stretching (Strong) |

| C-N (Triazole) | 1100-1150 | Stretching |

Standard Operating Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: Mass Spectrometry Analysis

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source or a direct infusion Electrospray Ionization (ESI) source.

-

GC-MS Method:

-

Column: Use a standard non-polar column (e.g., HP-5ms).

-

Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Ionization: Use standard 70 eV electron ionization.

-

-

Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Conclusion

The structural elucidation of This compound is definitively achieved through a multi-faceted spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeleton, with chemical shifts and coupling patterns that are highly characteristic of the difluorophenyl and triazole moieties. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pathway, while IR spectroscopy verifies the presence of key functional groups, particularly the ketone carbonyl. When combined, these techniques provide a robust and self-validating dataset that unambiguously confirms the identity and purity of this important pharmaceutical intermediate.

References

Synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This molecule is a critical intermediate in the manufacture of several leading triazole-based antifungal agents.[1][2] This document will delve into the strategic considerations behind the chosen synthetic route, a detailed breakdown of the reaction mechanisms, step-by-step experimental protocols, and full characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of a Key Building Block

The landscape of antifungal therapeutics has been significantly shaped by the advent of triazole-based drugs. Molecules like Voriconazole and Isavuconazole have become indispensable in treating severe and invasive fungal infections, particularly in immunocompromised patients.[1] The efficacy of these drugs is intrinsically linked to their unique molecular architecture, which features a core triazole moiety. The synthesis of these complex active pharmaceutical ingredients (APIs) relies on the availability of high-purity, well-characterized intermediates.

This compound serves as a pivotal building block in the synthesis of these vital medicines.[1][2] Its structure, incorporating a difluorinated phenyl ring and a reactive ethanone linker to the 1H-1,2,4-triazole, provides a versatile scaffold for further chemical elaboration. The fluorine substituents on the phenyl ring are known to enhance metabolic stability and binding affinity of the final drug molecule. Therefore, a reliable and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical industry. This guide will provide a detailed exposition of a validated two-step synthetic pathway.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2',5'-difluoroacetophenone. The overall strategy involves:

-

α-Bromination: The selective halogenation of the α-carbon of the acetophenone. This introduces a good leaving group, setting the stage for the subsequent substitution.

-

Nucleophilic Substitution: The displacement of the bromide by the 1,2,4-triazole, forming the target molecule.

This approach is favored due to the high reactivity of α-haloketones and the ready availability of the starting materials.[3]

Figure 1: Overall synthetic pathway.

Step 1: α-Bromination of 2',5'-Difluoroacetophenone

The initial step in the synthesis is the selective bromination of the methyl group of 2',5'-difluoroacetophenone. This reaction is a classic example of an acid-catalyzed α-halogenation of a ketone.

Mechanistic Insights

The acid-catalyzed bromination of a ketone proceeds through the formation of an enol intermediate, which is the key nucleophilic species. The generally accepted mechanism involves the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.

-

Enol Formation (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This leads to the formation of a carbon-carbon double bond, resulting in the neutral enol tautomer. This tautomerization is the slow, rate-determining step of the reaction.

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This forms a new carbon-bromine bond at the α-position and generates a bromide ion.

-

Deprotonation: The protonated carbonyl is then deprotonated, typically by the bromide ion or a solvent molecule, to regenerate the carbonyl group and yield the final α-bromo ketone product.

It is noteworthy that under acidic conditions, the reaction typically results in mono-halogenation because the introduced electron-withdrawing halogen deactivates the product towards further enolization.

Figure 2: Mechanism of acid-catalyzed α-bromination.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2',5'-Difluoroacetophenone | 156.13 | 15.6 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 75 mL | - |

| Bromine (Br₂) | 159.81 | 5.1 mL (16.0 g) | 0.1 |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 15.6 g (0.1 mol) of 2',5'-difluoroacetophenone in 75 mL of glacial acetic acid.

-

Cool the solution to 10-15°C using an ice bath.

-

Slowly add 5.1 mL (16.0 g, 0.1 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into 200 mL of ice-water with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, until effervescence ceases), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,5-difluorophenyl)ethanone as a pale yellow oil or low-melting solid. The product can be used in the next step without further purification if TLC shows high purity.

Safety Precautions: Bromine is highly corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

The second and final step is the formation of the target molecule via a nucleophilic substitution reaction between the synthesized α-bromo ketone and 1,2,4-triazole.

Mechanistic Insights

This reaction follows a standard SN2 (bimolecular nucleophilic substitution) mechanism. The 1,2,4-triazole acts as the nucleophile. The reaction is often facilitated by the presence of a base.

The role of the base (e.g., potassium carbonate, sodium hydroxide) is twofold:

-

It can deprotonate the 1,2,4-triazole, forming the more nucleophilic triazolide anion.

-

It neutralizes the hydrogen bromide (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.

The nucleophilic nitrogen of the triazole (or triazolide anion) attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion in a concerted step. The bromide ion is an excellent leaving group, which facilitates the reaction.

Figure 3: SN2 mechanism for the formation of the target compound.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-(2,5-difluorophenyl)ethanone | 235.03 | 23.5 g | 0.1 |

| 1,2,4-Triazole | 69.07 | 8.3 g | 0.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 23.5 g (0.1 mol) of 2-bromo-1-(2,5-difluorophenyl)ethanone, 8.3 g (0.12 mol) of 1,2,4-triazole, and 20.7 g (0.15 mol) of anhydrous potassium carbonate.

-

Add 200 mL of acetone to the flask and stir the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound as a solid.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Parameter | Value |

| Appearance | Yellow solid |

| Melting Point | 124–126°C[1] |

| Molecular Formula | C₁₀H₇F₂N₃O |

| Molecular Weight | 223.18 g/mol |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3055, 2981, 1707 (C=O), 1621, 1513, 1489, 1419, 1258, 1138, 839, 680.[1]

-

¹H-NMR (500 MHz, CDCl₃) δ (ppm): 8.22 (s, 1H), 8.02 (s, 1H), 7.36–7.33 (m, 2H), 7.24–7.21 (m, 1H), 5.61 (s, 2H).[1]

-

High-Resolution Mass Spectrometry (HRMS) (ESI, QTOF) for C₁₀H₇F₂N₃O [M]⁺: Calculated: 224.0557; Found: 224.0655.[1]

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and efficient method for producing this key pharmaceutical intermediate. The pathway, involving an initial α-bromination of 2',5'-difluoroacetophenone followed by a nucleophilic substitution with 1,2,4-triazole, is based on well-established and understood chemical principles. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis in a laboratory or manufacturing setting. The availability of a robust synthetic route for this building block is crucial for the continued production of life-saving antifungal medications.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in the synthesis of potent triazole antifungal agents.[1][2][3] Drawing from established principles of azole antifungals, this document elucidates the molecular interactions and downstream cellular consequences that define the compound's biological activity.

Introduction and Classification

This compound belongs to the azole class of compounds, which are widely recognized for their therapeutic applications, particularly as antifungal agents.[4] Structurally, it features a 1,2,4-triazole ring, a five-membered heterocyclic ring with three nitrogen atoms, which is a critical pharmacophore for its biological function.[5] This compound serves as a crucial building block in the synthesis of advanced triazole antifungals like Isavuconazole.[1] The core mechanism of azole antifungals revolves around the inhibition of a specific enzyme essential for fungal cell membrane integrity.[6][7]

Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The principal target for this compound and other azole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene in fungi.[8][9] This enzyme, also known as CYP51, plays a pivotal role in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[9][10] Ergosterol is analogous to cholesterol in mammalian cells, and is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[7][8]

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol.[7][11] This enzymatic step is a critical demethylation process in the sterol biosynthesis pathway.[12] By blocking this enzyme, azole compounds cause two significant downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme function.[7][8]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 leads to the buildup of 14α-methylated sterol precursors, such as lanosterol.[10] These precursors are toxic to the fungal cell and further disrupt the membrane's structure and function.[13]

The combined effect of ergosterol depletion and toxic intermediate accumulation results in the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[8][11][13]

Molecular Mechanism of CYP51 Inhibition

The inhibitory action of azole compounds on CYP51 is a result of a specific and high-affinity interaction with the enzyme's active site. The mechanism can be broken down as follows:

-

Heme Iron Coordination: The CYP51 enzyme contains a heme iron atom at its catalytic center.[10] The nitrogen atom (specifically, the N4 of the triazole ring) of the azole compound coordinates with this heme iron.[10][14] This interaction forms a stable complex that blocks the binding of the natural substrate, lanosterol.[13]

-

Non-Competitive Inhibition: The binding of the azole to the heme iron is a form of non-competitive inhibition.[10][14] This means the inhibitor does not bind to the same site as the substrate but rather to the enzyme's prosthetic group, preventing the catalytic reaction from occurring.[14]

-

Hydrophobic Interactions: In addition to the primary coordination with the heme iron, the difluorophenyl group and other parts of the azole molecule form hydrophobic and van der Waals interactions with amino acid residues within the active site of CYP51.[15][16] These secondary interactions contribute to the binding affinity and selectivity of the inhibitor.[15]

The high affinity and specificity of azoles for fungal CYP51 over its human homolog are crucial for their therapeutic index, minimizing off-target effects.[7][14]

Experimental Protocols for Elucidating the Mechanism of Action

To experimentally validate the mechanism of action of this compound or its derivatives, a series of in vitro and cellular assays are employed.

4.1. Enzyme Inhibition Assay: Determining IC₅₀ against CYP51

This assay quantifies the inhibitory potency of the compound against purified CYP51 enzyme.

Methodology:

-

Protein Expression and Purification: The gene for the target CYP51 (e.g., from Candida albicans) is cloned and expressed in a suitable system like E. coli. The enzyme is then purified using chromatography techniques.[10]

-

Reconstitution of the P450 System: The purified CYP51 is reconstituted with its redox partner, NADPH-cytochrome P450 reductase, in a lipid environment (e.g., liposomes).

-

Inhibition Assay:

-

A reaction mixture containing the reconstituted enzyme system, a known concentration of the substrate (lanosterol), and varying concentrations of the inhibitor is prepared.

-

The reaction is initiated by the addition of NADPH.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the product formation is quantified using methods like HPLC or LC-MS/MS.

-

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[10]

4.2. Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a particular fungus.

Methodology:

-

Fungal Culture: A standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared.

-

Broth Microdilution:

-

A serial dilution of the test compound is prepared in a multi-well plate containing a suitable growth medium.

-

Each well is inoculated with the fungal suspension.

-

Positive (no drug) and negative (no fungus) controls are included.

-

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

4.3. Sterol Profile Analysis

This experiment directly assesses the effect of the compound on the sterol composition of fungal cells.

Methodology:

-

Fungal Treatment: Fungal cells are cultured in the presence of a sub-lethal concentration of the test compound.

-

Lipid Extraction: The lipids, including sterols, are extracted from the fungal cells using organic solvents.

-

Sterol Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation: A comparison of the sterol profiles of treated and untreated cells will reveal a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols in the treated samples, confirming CYP51 inhibition.

Data Presentation and Visualization

Table 1: Key Quantitative Data for a Representative CYP51 Inhibitor

| Parameter | Value | Method |

| IC₅₀ (C. albicans CYP51) | 0.05 µM | In vitro enzyme inhibition assay |

| MIC (C. albicans) | 0.25 µg/mL | Broth microdilution |

| MIC (A. fumigatus) | 0.5 µg/mL | Broth microdilution |

| Ergosterol Reduction | 85% | GC-MS analysis |

| Lanosterol Accumulation | 15-fold increase | GC-MS analysis |

Diagrams of Signaling Pathways and Experimental Workflows

References

- 1. theclinivex.com [theclinivex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 12. researchgate.net [researchgate.net]

- 13. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

biological activity of difluorophenyl triazole compounds.

An In-depth Technical Guide to the Biological Activity of Difluorophenyl Triazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. The strategic incorporation of a difluorophenyl moiety into this heterocyclic core has proven to be a pivotal design element, significantly enhancing biological efficacy, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the diverse biological activities exhibited by difluorophenyl triazole compounds, with a primary focus on their well-established antifungal and burgeoning anticancer properties. We will delve into the specific mechanisms of action, elucidate key structure-activity relationships (SAR), provide detailed experimental protocols for biological evaluation, and outline future directions in the development of this potent class of molecules.

Introduction: The Synergy of Triazole and Difluorophenyl Moieties

The 1,2,4-triazole ring system is a privileged pharmacophore due to its unique physicochemical properties, including its capacity for hydrogen bonding and metal coordination, which facilitates strong interactions with biological targets.[1][2] When combined with a 2,4-difluorophenyl group, as famously exemplified by the antifungal drug fluconazole, the resulting molecule often displays an optimal balance of lipophilicity and polarity.[3][4] The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity to target enzymes.[5] This synergistic combination has led to the development of compounds with potent activities across different therapeutic areas.[1][6][7]

Part 1: Antifungal Activity - The Cornerstone Application

The most prominent and clinically validated application of difluorophenyl triazole compounds is in the treatment of fungal infections.[8][9] Fluconazole, a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol, revolutionized the management of systemic candidiasis and cryptococcal meningitis due to its excellent oral bioavailability and safety profile.[3][8][9]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for azoles is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[10][11][12]

-

Target Enzyme: The key target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[11][13][14][15] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[10][14][16]

-

Molecular Interaction: The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51.[15][17] This binding prevents the natural substrate, lanosterol, from accessing the active site.[4]

-

Cellular Consequences: Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[10][13] This disrupts the structure and function of the plasma membrane, altering its fluidity and the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, cell death (fungicidal effect).[8][9]

Visualization: Ergosterol Biosynthesis Pathway Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by difluorophenyl triazole compounds targeting CYP51.

Structure-Activity Relationship (SAR) Insights

-

Difluorophenyl Group: The 2,4-difluorophenyl moiety is a critical pharmacophore. Studies consistently show that 2,4-difluorophenyl derivatives are more active than their dichlorophenyl or non-halogenated counterparts.[18][19]

-

Tertiary Alcohol: The hydroxyl group on the propane backbone is essential for binding to the active site of CYP51.[4]

-

Side-Chain Modifications: Replacing one of the triazole rings of fluconazole with various substituted side chains can modulate the antifungal spectrum and potency. Derivatives with sulfide and specific substituted benzyl groups have shown potent activities, in some cases superior to fluconazole, against common pathogenic fungi.[4][19][20]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antifungal potency.

-

Compound Preparation: Dissolve the synthesized difluorophenyl triazole compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Culture Preparation: Inoculate the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans) into a suitable broth medium (e.g., RPMI-1640). Incubate until the culture reaches the logarithmic growth phase.

-

Inoculum Standardization: Adjust the fungal suspension to a concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL using a spectrophotometer and hemocytometer.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.03 µg/mL).

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Controls:

-

Positive Control: Wells containing a known antifungal agent (e.g., fluconazole).[21]

-

Negative (Growth) Control: Wells containing only the medium and the fungal inoculum.

-

Sterility Control: Wells containing only the medium.

-

-

Incubation: Incubate the plates at 35°C for 24–48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[21][22] For azoles, this is often recorded as MIC-2, representing approximately 50% growth inhibition compared to the growth control.[21]

Part 2: Anticancer Activity - An Emerging Frontier

Beyond their antifungal prowess, difluorophenyl triazole derivatives are gaining significant attention as potential anticancer agents.[1][2][7] Their mechanism of action in cancer is multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1]

Mechanisms of Anticancer Action

Difluorophenyl triazoles exert their antiproliferative effects through various mechanisms:

-

Enzyme Inhibition:

-

Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against cancer-related kinases like BRAF and Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers.[23]

-

Aromatase Inhibition: The triazole scaffold is present in known aromatase inhibitors like letrozole and anastrozole. Novel derivatives are being explored for this mechanism to treat estrogen-dependent breast cancers.[24][25][26]

-

Topoisomerase Inhibition: Some triazole-containing compounds act as inhibitors of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[27]

-

-

Disruption of Microtubule Dynamics: Similar to some established chemotherapeutics, certain triazole derivatives can act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[23]

-

Induction of Apoptosis and Cell Cycle Arrest: Many active compounds have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle, often in the G1/G0 or G2 phase, preventing cancer cell proliferation.[27][28]

Visualization: Multifaceted Anticancer Mechanisms

Caption: The diverse molecular mechanisms contributing to the anticancer activity of difluorophenyl triazole compounds.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes representative cytotoxicity data (IC₅₀ values in µM) for novel difluorophenyl triazole derivatives against various human cancer cell lines.

| Compound ID | Linker/Substitution | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |

| 7d | 4-Br Phenyl | > 50 | 11.5 | > 50 | [26] |

| 10a | Butane-1,4-dione | 6.43 | 5.6 | 21.1 | [26] |

| 10d | Butane-1,4-dione, 4-Br | 10.2 | 9.8 | 16.5 | [26] |

| 8c | Thioacetate, 4-Cl | - | - | - | [23] |

| (Note) | EGFR Inhibition | IC₅₀ = 3.6 µM | - | - | [23] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability.[26]

-

Cell Culture: Seed human cancer cells (e.g., MCF-7, Hela, A549) into a 96-well plate at a density of approximately 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the difluorophenyl triazole compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48–72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Antibacterial and Other Activities

While antifungal and anticancer effects are the most extensively studied, the difluorophenyl triazole scaffold also exhibits other notable biological activities.

-

Antibacterial Activity: Several novel difluorophenyl triazole derivatives have demonstrated activity against various bacterial species, particularly Gram-positive bacteria like Staphylococcus aureus.[6] The mechanisms can include the destruction of the bacterial cell membrane or inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[29] Hybridization of the triazole core with other antibacterial pharmacophores is a promising strategy to develop more effective agents.[30]

-

Other Potential Activities: The broader 1,2,4-triazole class has been reported to possess anti-inflammatory, anticonvulsant, and antioxidant properties, suggesting that difluorophenyl derivatives could also be explored for these applications.[7][31]

Visualization: General Screening Workflow

Caption: A streamlined workflow for the discovery and development of novel biologically active compounds.

Conclusion and Future Directions

Difluorophenyl triazole compounds represent a versatile and highly valuable scaffold in drug discovery. Their success, anchored by the clinical efficacy of antifungal agents like fluconazole, has paved the way for exploration into other therapeutic domains, most notably oncology. The difluorophenyl moiety consistently imparts favorable pharmacological properties, making it a go-to structural motif for medicinal chemists.

Future research should focus on:

-

Overcoming Resistance: Designing novel derivatives that can overcome established resistance mechanisms in both fungi (e.g., mutations in ERG11, efflux pump overexpression) and cancer.[11]

-

Improving Selectivity: Enhancing the selectivity of anticancer derivatives towards tumor cells over healthy cells to minimize toxicity. This includes designing compounds that specifically target cancer-associated enzymes while sparing their human homologs.[16][32]

-

Hybrid Molecules: Synthesizing hybrid compounds that combine the difluorophenyl triazole scaffold with other known pharmacophores to achieve synergistic or multi-target effects.[30]

-

Expanding the Scope: Systematically screening optimized compound libraries against a wider range of biological targets, including viruses and inflammatory mediators, to unlock the full therapeutic potential of this chemical class.

The continued investigation into difluorophenyl triazoles promises to yield next-generation therapeutic agents with improved efficacy, safety, and broader clinical utility.

References